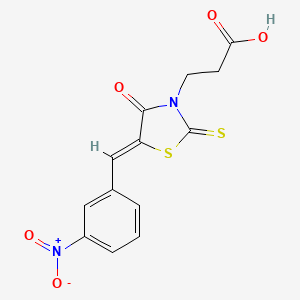
1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and pharmacological properties. This compound is also known as FPOP and has been found to have various applications in the field of medicinal chemistry, particularly in drug discovery and development.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Research has demonstrated the synthesis and structure-activity relationships of related compounds, highlighting their antibacterial activities. The electron densities on the oxygen atoms of 3-carboxyl and 4-oxo groups are significant in influencing antibacterial activity, with studies showing that certain analogues possess potent in vitro activities due to higher electron densities (Mu, Guo, & Zhang, 1989).
Cytotoxic and Antioxidant Evaluation
Compounds synthesized from related chemical structures have been evaluated for their cytotoxic and antioxidant activities. Specifically, some derivatives exhibited notable cytotoxic activity and antioxidant properties, suggesting potential for development into therapeutic agents (Iosr, Kolanpaka, & Gade, 2015).
Synthesis and Biological Evaluation
The synthesis of novel heterocyclic compounds, including derivatives structurally related to nevirapine, have been explored for applications as human immunodeficiency virus type 1 reverse transcriptase inhibitors. The substitution pattern on these molecules has a significant impact on their inhibitory potency, underscoring the importance of chemical modifications for enhanced activity (Heinisch et al., 1996).
Development of Fluorescent Indicators
Research into the synthesis of 4-oxo-4H-quinolizine-3-carboxylic acids has led to the development of Mg2+-selective, ratioable fluorescent indicators. These compounds demonstrate a significant fluorescent response to Mg2+ ions, providing valuable tools for biological and chemical research (Otten, London, & Levy, 2001).
Antimicrobial Study of Fluoroquinolone-Based Derivatives
Further studies have synthesized fluoroquinolone-based derivatives, evaluating their antifungal and antibacterial activities. These compounds, developed from lead molecules involving fluoroquinolone structures, have been established for their potential antimicrobial applications (Patel & Patel, 2010).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-4-oxopyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-3-1-2-4-8(7)14-6-5-9(15)10(13-14)11(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIVGQDNKIPKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=O)C(=N2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride](/img/structure/B2819211.png)
![2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B2819212.png)
![2-(4-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2819214.png)

![4-(2,5-dimethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2819216.png)
![N-(3-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2819217.png)
![6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2819218.png)



![2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/no-structure.png)
![2-[(4-Methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2819229.png)

![2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2819234.png)